Methyl 3-((tert-butoxycarbonyl)amino)-2-((2,2-dimethylthietan-3-yl)amino)propanoate
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Overview
Description
Methyl 3-((tert-butoxycarbonyl)amino)-2-((2,2-dimethylthietan-3-yl)amino)propanoate: is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a dimethylthietan ring, and a methyl ester functional group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-2-((2,2-dimethylthietan-3-yl)amino)propanoate typically involves multiple steps:
Formation of the Amino Acid Backbone: The initial step involves the preparation of the amino acid backbone, which can be achieved through standard peptide coupling reactions.
Introduction of the Dimethylthietan Ring: The dimethylthietan ring is introduced via a nucleophilic substitution reaction, where a suitable thietan precursor reacts with the amino acid backbone.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tert-butoxycarbonyl)amino)-2-((2,2-dimethylthietan-3-yl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 3-((tert-butoxycarbonyl)amino)-2-((2,2-dimethylthietan-3-yl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound can be employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of protease inhibitors and other enzyme inhibitors.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-2-((2,2-dimethylthietan-3-yl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. The presence of the tert-butoxycarbonyl group can influence the compound’s stability and reactivity, while the dimethylthietan ring may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((tert-butoxycarbonyl)amino)-2-((2,2-dimethylthietan-3-yl)amino)butanoate
- Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2,2-dimethylthietan-3-yl)amino)propanoate
- Methyl 3-((tert-butoxycarbonyl)amino)-2-((2,2-dimethylthietan-3-yl)amino)pentanoate
Uniqueness
Methyl 3-((tert-butoxycarbonyl)amino)-2-((2,2-dimethylthietan-3-yl)amino)propanoate is unique due to its specific combination of functional groups and structural features. The presence of the dimethylthietan ring and the tert-butoxycarbonyl protecting group distinguishes it from other similar compounds, providing distinct reactivity and binding properties. This uniqueness makes it a valuable tool in synthetic chemistry and drug development.
Properties
Molecular Formula |
C14H26N2O4S |
---|---|
Molecular Weight |
318.43 g/mol |
IUPAC Name |
methyl 2-[(2,2-dimethylthietan-3-yl)amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C14H26N2O4S/c1-13(2,3)20-12(18)15-7-9(11(17)19-6)16-10-8-21-14(10,4)5/h9-10,16H,7-8H2,1-6H3,(H,15,18) |
InChI Key |
FCQHFAXMWLXBQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC(CNC(=O)OC(C)(C)C)C(=O)OC)C |
Origin of Product |
United States |
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